molecular formula C6H11N3O4 B14674023 [Bis(2-amino-2-oxoethyl)amino]acetic acid CAS No. 33573-90-9

[Bis(2-amino-2-oxoethyl)amino]acetic acid

Cat. No.: B14674023
CAS No.: 33573-90-9
M. Wt: 189.17 g/mol
InChI Key: ZOXLNSONTJRRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Bis(2-amino-2-oxoethyl)amino]acetic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains both amino and carboxyl functional groups, making it a versatile molecule in biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(2-amino-2-oxoethyl)amino]acetic acid typically involves the reaction of glycine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process .

Chemical Reactions Analysis

Types of Reactions

[Bis(2-amino-2-oxoethyl)amino]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of amino and carboxyl groups, which can participate in different chemical processes .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of [Bis(2-amino-2-oxoethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions. The compound can act as a chelating agent, binding to metal ions and affecting their bioavailability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to participate in a broader range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

33573-90-9

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

IUPAC Name

2-[bis(2-amino-2-oxoethyl)amino]acetic acid

InChI

InChI=1S/C6H11N3O4/c7-4(10)1-9(2-5(8)11)3-6(12)13/h1-3H2,(H2,7,10)(H2,8,11)(H,12,13)

InChI Key

ZOXLNSONTJRRHK-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)N(CC(=O)N)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.